molecular formula C22H27NO4 B4189491 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B4189491
M. Wt: 369.5 g/mol
InChI Key: CEBZFARSPPRUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as ACPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.

Mechanism of Action

2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide interacts with the endocannabinoid system in the body, specifically with the CB1 receptor. This interaction results in the activation of the receptor, leading to a decrease in the release of neurotransmitters such as glutamate and substance P. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is that it is a synthetic compound, which allows for precise control over the dosage and purity of the compound. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its effects and potential therapeutic applications.

Future Directions

There are several potential future directions for research on 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide. One area of research could focus on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of research could focus on its potential use in the treatment of chronic pain and inflammatory conditions such as arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide and its effects on the endocannabinoid system.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, and has been studied for its potential use in the treatment of chronic pain and inflammatory conditions such as arthritis. 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-25-19-12-13-21(26-2)20(14-19)23-22(24)15-27-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-14,16H,3-7,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBZFARSPPRUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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